2-(Pyridin-2-yl)benzo[d]oxazol-4-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H9N3O |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
2-pyridin-2-yl-1,3-benzoxazol-4-amine |
InChI |
InChI=1S/C12H9N3O/c13-8-4-3-6-10-11(8)15-12(16-10)9-5-1-2-7-14-9/h1-7H,13H2 |
InChI Key |
NEYUMNKZNMSFRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(C=CC=C3O2)N |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Strategies for 2 Pyridin 2 Yl Benzo D Oxazol 4 Amine and Its Analogs
Established Direct Synthesis Approaches (e.g., Cyclocondensation Reactions)
The most traditional and direct route to the 2-arylbenzoxazole core is the condensation and subsequent cyclodehydration of a 2-aminophenol (B121084) with a carboxylic acid or its derivative. nih.gov This method, often referred to as the Phillips condensation, typically requires high temperatures and strong acid catalysts like polyphosphoric acid (PPA) or Eaton's reagent. For the specific synthesis of 2-(pyridin-2-yl)benzo[d]oxazol-4-amine, this would involve the reaction of 2,4-diaminophenol (B1205310) (or a protected precursor) with 2-picolinic acid.
The general mechanism involves the initial formation of an amide bond between the 2-aminophenol and the carboxylic acid, followed by an acid-catalyzed intramolecular cyclization and dehydration to yield the benzoxazole (B165842) ring. rsc.org While straightforward, these methods can suffer from harsh reaction conditions and limited functional group tolerance. scispace.com Various catalysts have been developed to facilitate this transformation under milder conditions. acs.org
Table 1: Comparison of Catalysts in Condensation Reactions for Benzoxazole Synthesis
| Catalyst | Substrates | Conditions | Yield | Reference |
|---|---|---|---|---|
| Brønsted Acidic Ionic Liquid (BAIL) gel | 2-Aminophenol, Benzaldehyde | Solvent-free, 130 °C, 5 h | 98% | acs.orgnih.gov |
| Fluorophosphoric Acid | 2-Aminophenol, Aldehydes | Ethanol, Room Temp., 2.4 h | High | rsc.org |
| Silica-supported Sodium Hydrogen Sulphate | o-Substituted aminoaromatics, Acyl chlorides | Solvent-free, 100 °C | High | scispace.com |
Multi-Step Synthetic Pathways for Structural Elaboration
Multi-step syntheses offer greater flexibility for introducing structural diversity and accessing complex analogs. A common strategy involves building the molecule in a stepwise fashion, which allows for the purification of intermediates and the introduction of various substituents. One such pathway begins with a 2-haloaniline precursor. ijcps.org
This sequence typically involves:
Acylation: The 2-haloaniline is first acylated with a pyridine-2-carbonyl chloride to form an N-(2-halophenyl)picolinamide intermediate. This step establishes the precursor for the C2-pyridine substituent. ijcps.org
Intramolecular Cyclization: The resulting o-haloanilide undergoes an intramolecular C-O bond formation to close the oxazole (B20620) ring. This cyclization is often catalyzed by a transition metal, most commonly copper. ijcps.orgorganic-chemistry.org
This approach is advantageous as it utilizes readily available 2-haloanilines and allows for variation in both the aniline (B41778) and acyl chloride components, providing access to a wide library of analogs. nih.gov
Transition Metal-Catalyzed Syntheses (e.g., Copper, Palladium, Nickel)
Transition metal catalysis has revolutionized the synthesis of benzoxazoles, offering milder reaction conditions, improved yields, and greater functional group tolerance compared to classical methods. Copper, palladium, and nickel catalysts are prominently featured in these advanced strategies. rsc.org
Palladium and copper-catalyzed C-N cross-coupling reactions are powerful tools for synthesizing precursors to benzoxazoles or for their subsequent functionalization. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a key method for forming C-N bonds between aryl halides and amines. acs.orgrsc.org
In the context of benzoxazole synthesis, a prominent strategy involves the copper-catalyzed intramolecular cyclization of ortho-haloanilides. organic-chemistry.orgbenthamdirect.com This reaction, an example of an Ullmann condensation, proceeds via an intramolecular C-O coupling, but the principles are closely related to C-N coupling methodologies. A more direct application involves a one-pot domino reaction where an intermolecular C-N coupling is followed by an intramolecular C-O cyclization. For instance, copper-catalyzed tandem C-N/C-O coupling of 2-halo-N-(2-halophenyl)benzamides with various amines has been developed to produce 2-aminoarylbenzoxazoles. researchgate.net
Table 2: Selected Copper-Catalyzed Systems for Benzoxazole Synthesis
| Catalyst System | Reaction Type | Substrates | Key Features | Reference(s) |
|---|---|---|---|---|
| CuI / 1,10-phenanthroline | Intramolecular Cyclization | o-Haloanilides | Believed to proceed via a Cu(I)/Cu(III) cycle. | organic-chemistry.org |
| CuO Nanoparticles | Intramolecular Cyclization | o-Bromoaryl derivatives | Ligand-free, heterogeneous, recyclable catalyst. | organic-chemistry.orgacs.org |
| CuCl | Tandem Cyclization | 2-Halophenols, Amidines | Ligand-free, avoids oxidants or inorganic acids. | rsc.org |
Oxidative cyclization provides a direct route to the benzoxazole core from precursors that are already at the correct oxidation state, avoiding the need for a formal dehydration step. A common approach is the oxidative cyclization of phenolic Schiff bases, which are formed in situ from the condensation of a 2-aminophenol and an aldehyde. nih.gov Various oxidants can promote this transformation.
Transition metals are often employed to catalyze these reactions under aerobic conditions, using molecular oxygen as the terminal oxidant. acs.org For example, iron(III)-catalyzed aerobic oxidation is an effective method for synthesizing substituted benzoxazoles. nih.gov Palladium-catalyzed processes involving C-H activation followed by annulation represent another sophisticated oxidative strategy. rsc.orgorganic-chemistry.org Furthermore, electrochemical methods can achieve oxidative C-H amination and cyclization without the need for chemical oxidants, generating hydrogen as the only byproduct. nih.govacs.org
Green Chemistry Principles in Synthesis (e.g., Solvent-free, Nanocatalysis)
Adherence to green chemistry principles is increasingly important in modern organic synthesis. For benzoxazole synthesis, this has led to the development of solvent-free reactions, the use of water as a solvent, and the application of reusable nanocatalysts. researchgate.net
Solvent-free, or neat, reaction conditions reduce waste and can simplify product purification. scispace.comtandfonline.com Several protocols utilize microwave irradiation in the absence of a solvent to dramatically reduce reaction times. tandfonline.com The use of solid-supported catalysts, such as silica-supported sodium hydrogen sulfate, facilitates these solvent-free reactions and allows for easy catalyst removal. scispace.com
Nanocatalysis offers advantages such as high surface-area-to-volume ratios, leading to enhanced catalytic activity, and the potential for catalyst recovery and reuse. researchgate.netrsc.orgresearchgate.net Magnetic nanoparticles, for example, coated with a catalytically active species like a Lewis acidic ionic liquid (LAIL@MNP) or sulfonic acid (Fe₃O₄@SiO₂-SO₃H), can be easily separated from the reaction mixture using an external magnet and reused for multiple cycles with minimal loss of activity. nih.govajchem-a.comajchem-a.com
Table 3: Green Synthetic Approaches to Benzoxazoles
| Method | Catalyst | Conditions | Key Advantages | Reference(s) |
|---|---|---|---|---|
| Solvent-free Sonication | LAIL@MNP | 70 °C, 30 min | Rapid, catalyst recyclable >5 times. | nih.gov |
| Solvent-free Grinding | Potassium Ferrocyanide | Room Temp., <2 min | Extremely fast, no solvent, non-toxic catalyst. | rsc.org |
| Aqueous Reflux | [Fe₃O₄@SiO₂@Am-PPC-SO₃H][HSO₄] | Water, reflux, 45 min | Uses water as solvent, recyclable magnetic catalyst. | rsc.org |
Derivatization and Functionalization Strategies
Once the core 2-(pyridin-2-yl)benzo[d]oxazole-4-amine structure is synthesized, further derivatization can generate a library of analogs for structure-activity relationship studies. The primary amino group at the C4 position is a key handle for functionalization. Standard reactions such as acylation, sulfonylation, alkylation, and reductive amination can be employed to introduce a wide variety of substituents.
Furthermore, C-H functionalization of the benzoxazole ring itself offers a modern and atom-economical way to introduce substituents without the need for pre-functionalized starting materials. Transition metal-catalyzed C-H activation can selectively introduce groups at other positions on the fused benzene (B151609) ring. For instance, palladium-catalyzed C-H alkenylation can be directed to the C4-position of a 2-aryl benzoxazole. Direct amination at the C2 position of the benzoxazole core is also possible through oxidative C-H/C-N bond activation, providing another avenue for creating diverse analogs. acs.orgresearchgate.net
Introduction of Substituents on the Benzo[d]oxazole Moiety
The functionalization of the benzo[d]oxazole portion of this compound is a key strategy for modulating its physicochemical properties. A common approach involves the synthesis of substituted 2-aminophenols as precursors, which are then cyclized to form the desired benzoxazole ring with predetermined substituents.
One notable example involves the synthesis of 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives, where various substituents are introduced on the phenyl ring of the benzoxazole moiety. nih.gov This is typically achieved by starting with commercially available substituted 2-aminophenols. For instance, the reaction of a substituted 2-aminophenol with a pyridine-2-carbaldehyde derivative can lead to the formation of the corresponding substituted 2-(pyridin-2-yl)benzo[d]oxazole.
Another strategy involves the synthesis of 2-substituted-6-(4H-1,2,4-triazol-4-yl)benzo[d]oxazoles. nih.gov This methodology allows for the introduction of various substituents at the 2-position of the benzoxazole ring, while also incorporating a triazole moiety at the 6-position. The synthesis generally begins with a substituted 4-amino-3-nitrophenol, which undergoes a series of transformations to build the triazole-functionalized benzoxazole core.
Furthermore, the synthesis of 7-nitro-2-aryl-4H-benzo[d] mdpi.comyoutube.comoxazin-4-ones from 4-nitroanthranilic acid demonstrates a method for introducing a nitro group at the 7-position of a related heterocyclic system, which could be adapted for the synthesis of 7-nitro-2-(pyridin-2-yl)benzo[d]oxazol-4-amine. nih.govresearchgate.net
The following table summarizes various synthetic approaches for introducing substituents on the benzo[d]oxazole moiety:
| Starting Material | Reagents and Conditions | Product | Reference |
| Substituted 2-aminophenol | Pyridine-2-carbaldehyde derivative, oxidizing agent | Substituted 2-(pyridin-2-yl)benzo[d]oxazole | nih.gov |
| 4-Amino-3-nitrophenol | Various reagents for triazole formation and benzoxazole cyclization | 2-Substituted-6-(4H-1,2,4-triazol-4-yl)benzo[d]oxazole | nih.gov |
| 4-Nitroanthranilic acid | Aryl chloride, cyclizing agent | 7-Nitro-2-aryl-4H-benzo[d] mdpi.comyoutube.comoxazin-4-one | nih.govresearchgate.net |
Modifications and Substitutions on the Pyridine (B92270) Ring
Altering the substitution pattern on the pyridine ring of this compound offers another avenue for creating structural diversity. Standard methods for pyridine functionalization, such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, are often employed.
Nucleophilic aromatic substitution is a powerful tool for modifying pyridines, particularly those bearing a good leaving group, such as a halogen, at the 2- or 4-position. youtube.comnih.govyoutube.com For example, a 2-chloropyridine (B119429) derivative can react with an amine to introduce a new substituent. The Chichibabin reaction is a classic example where pyridine reacts with sodium amide to introduce an amino group, typically at the 2-position. youtube.com While this reaction is not a substitution of a leaving group, it demonstrates the susceptibility of the pyridine ring to nucleophilic attack.
The Suzuki-Miyaura cross-coupling reaction is another widely used method for functionalizing pyridines. nih.govmdpi.comresearchgate.net This reaction allows for the formation of carbon-carbon bonds by coupling a pyridyl halide or triflate with a boronic acid or ester in the presence of a palladium catalyst. This enables the introduction of a wide range of aryl and heteroaryl substituents onto the pyridine ring.
The synthesis of novel 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives has also been reported, showcasing methods for constructing complex heterocyclic systems attached to a pyridine ring, which could be conceptually applied to the target molecule. mdpi.com
Below is a table outlining common strategies for pyridine ring modification:
| Reaction Type | Substrate | Reagents and Conditions | Product | Reference |
| Nucleophilic Aromatic Substitution | 2-Halopyridine | Nucleophile (e.g., amine, alkoxide) | 2-Substituted pyridine | youtube.comnih.govyoutube.com |
| Suzuki-Miyaura Coupling | Pyridyl halide or triflate | Boronic acid/ester, Pd catalyst, base | Aryl- or heteroaryl-substituted pyridine | nih.govmdpi.comresearchgate.net |
Formation of Conjugates and Hybrid Heterocyclic Systems (e.g., Triazoles, Imidazoles, Guanidines)
The synthesis of conjugates and hybrid systems by attaching other heterocyclic rings, such as triazoles, imidazoles, or guanidine (B92328) groups, to the this compound scaffold can lead to molecules with novel properties.
A notable example is the synthesis of 2-((2-(benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)phenols. mdpi.comnih.govresearchgate.net This involves a novel synthetic pathway where 2-((4-aryl(thienyl)-5H-1,2,3-dithiazol-5-ylidene)amino)phenols are converted to key benzo[d]oxazol-2-yl(aryl(thienyl))methanimine intermediates. These intermediates then undergo an unprecedented dimerization to form the imidazole (B134444) ring. mdpi.com
The incorporation of a triazole moiety has been demonstrated in the synthesis of 2-substituted-6-(4H-1,2,4-triazol-4-yl)benzo[d]oxazoles. nih.gov This synthesis involves the construction of the triazole ring on the benzoxazole core, resulting in a hybrid heterocyclic system.
Guanidine-containing analogs can be prepared through the reaction of an amino-functionalized 2-(pyridin-2-yl)benzo[d]oxazole with a guanidinylating agent. The synthesis of guanidine-pyridine hybrid derivatives has been achieved through the condensation of 2-aminopyridine (B139424) with substituted urea (B33335) derivatives in the presence of phosphoryl chloride. ijpsr.com A similar strategy could be employed starting with this compound. A range of guanidine-based pyridines have been prepared and studied, providing a foundation for the synthesis of guanidine conjugates of the target molecule. nih.gov
The following table summarizes synthetic approaches for forming conjugates and hybrid systems:
| Heterocyclic System | Synthetic Approach | Key Intermediates/Reagents | Reference |
| Imidazole | Dimerization of methanimine (B1209239) derivatives | Benzo[d]oxazol-2-yl(aryl(thienyl))methanimines | mdpi.comnih.govresearchgate.net |
| Triazole | Cyclization on the benzoxazole core | 4-Amino-3-nitrophenol derivatives | nih.gov |
| Guanidine | Guanidinylation of an amine | Substituted ureas, phosphoryl chloride | ijpsr.comnih.govorganic-chemistry.org |
Advanced Spectroscopic and Structural Elucidation of 2 Pyridin 2 Yl Benzo D Oxazol 4 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Comprehensive Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. For 2-(Pyridin-2-yl)benzo[d]oxazol-4-amine, ¹H and ¹³C NMR would provide a detailed map of the hydrogen and carbon framework, respectively.
In the ¹H NMR spectrum, distinct signals are expected for the protons of the pyridine (B92270) and the aminobenzoxazole moieties. The aromatic protons would typically resonate in the downfield region (approximately 6.5-8.7 ppm). The protons on the pyridine ring would show characteristic coupling patterns (doublets, triplets, or doublets of doublets) based on their position relative to the nitrogen atom and each other. The protons on the benzoxazole (B165842) ring system would also exhibit specific splitting patterns, influenced by the amine and oxazole (B20620) groups. The protons of the primary amine (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms in the heterocyclic and aromatic rings are expected to appear in the range of 100-165 ppm. The carbon atom of the C=N bond within the oxazole ring would be found at the lower end of this field. Quaternary carbons, those without attached protons, would typically show signals of lower intensity.
Expected ¹H NMR Data (in DMSO-d₆)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Py-H6' | ~8.7 | d | ~4.5 |
| Py-H3' | ~8.3 | d | ~8.0 |
| Py-H4' | ~7.9 | t | ~7.8 |
| Py-H5' | ~7.4 | dd | ~7.5, 4.8 |
| Benzoxazole-H7 | ~7.5 | d | ~8.0 |
| Benzoxazole-H6 | ~7.2 | t | ~8.0 |
| Benzoxazole-H5 | ~6.8 | d | ~8.0 |
| -NH₂ | ~5.5 | br s | N/A |
Note: The table presents hypothetical data based on the analysis of structurally similar compounds. Actual experimental values may vary.
Expected ¹³C NMR Data (in DMSO-d₆)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C2 (Oxazole) | ~162 |
| Py-C2' | ~149 |
| Py-C6' | ~150 |
| C4 (Amine-substituted) | ~145 |
| C7a (Bridgehead) | ~148 |
| C3a (Bridgehead) | ~140 |
| Py-C4' | ~138 |
| Py-C3' | ~125 |
| Py-C5' | ~122 |
| C6 | ~120 |
| C7 | ~115 |
| C5 | ~110 |
Note: The table presents hypothetical data based on the analysis of structurally similar compounds. Actual experimental values may vary.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by measuring its mass with very high precision. For this compound (C₁₂H₉N₃O), HRMS would confirm the molecular formula by providing an exact mass that can be distinguished from other potential formulas with the same nominal mass.
Using a technique like electrospray ionization (ESI), the compound would typically be observed as a protonated molecule, [M+H]⁺. The measured mass of this ion would be compared to the calculated theoretical mass to confirm the elemental composition.
Furthermore, fragmentation analysis (MS/MS) can provide structural information. By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions would be produced. Expected fragmentation pathways could include the cleavage of the bond between the pyridine and benzoxazole rings, or fragmentation of the benzoxazole ring itself, providing further confirmation of the compound's structure. mdpi.com
Expected HRMS Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₉N₃O |
| Calculated Exact Mass ([M+H]⁺) | 212.0818 |
| Expected Measured Mass ([M+H]⁺) | 212.0818 ± 0.0005 |
Note: The table presents expected data based on the molecular formula.
Fourier-Transform Infrared (FTIR) Spectroscopy for Characteristic Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum for this compound would display characteristic absorption bands corresponding to its key structural features.
Key expected vibrational bands would include N-H stretching from the primary amine group, typically appearing as a pair of bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=N stretching of both the pyridine and oxazole rings would likely be observed in the 1650-1500 cm⁻¹ region. The characteristic C-O-C asymmetric stretching of the benzoxazole ether linkage would be visible in the 1280-1200 cm⁻¹ range. mdpi.com
Expected FTIR Data
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretching (Amine) | 3450 - 3300 |
| Aromatic C-H Stretching | 3100 - 3000 |
| C=N Stretching (Pyridine, Oxazole) | 1640 - 1550 |
| Aromatic C=C Stretching | 1600 - 1450 |
| C-O-C Asymmetric Stretching | 1260 - 1220 |
| Aromatic C-H Bending | 850 - 750 |
Note: The table presents expected absorption ranges for the given functional groups.
Single Crystal X-ray Diffraction (SC-XRD) for Definitive Three-Dimensional Structure Determination
Single Crystal X-ray Diffraction (SC-XRD) is the most powerful technique for determining the exact three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, SC-XRD analysis would provide unambiguous proof of its structure.
The analysis would yield precise data on bond lengths, bond angles, and torsion angles within the molecule. It would confirm the planarity of the benzoxazole system and determine the relative orientation of the pyridine ring with respect to the benzoxazole core. This dihedral angle is a key conformational feature.
Computational and Theoretical Investigations of 2 Pyridin 2 Yl Benzo D Oxazol 4 Amine
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure, Reactivity, and Spectroscopic Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of molecules. These methods are used to determine the optimized molecular geometry, electronic structure, and various reactivity descriptors.
Electronic Structure and Reactivity: For heterocyclic systems like 2-(Pyridin-2-yl)benzo[d]oxazol-4-amine, DFT calculations can map the electron density distribution, identifying electron-rich and electron-deficient regions. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.
In studies of analogous compounds, such as 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl)-1H-benzo[d]imidazole, calculations using the B3LYP functional with a 6-311++G(d,p) basis set are employed to compute these properties. researchgate.net Such analyses often include Natural Bond Orbital (NBO) theory to understand charge transfer interactions within the molecule, revealing conjugation and hyperconjugative effects that stabilize the structure. researchgate.net The Molecular Electrostatic Potential (MESP) surface is also calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
Spectroscopic Properties: DFT calculations can predict spectroscopic data, which can then be compared with experimental results for structural validation. For instance, theoretical vibrational frequencies from DFT can be correlated with experimental FT-IR and Raman spectra. Calculations on related Schiff base compounds containing a pyridine (B92270) ring have been performed at the B3LYP/6-311G(d,p) level to understand their molecular orbitals. researchgate.net Similarly, theoretical UV-Vis absorption spectra can be simulated using Time-Dependent DFT (TD-DFT), providing insights into the electronic transitions responsible for the observed absorption bands.
Below is a table representing typical parameters obtained from DFT calculations for a structurally related benzimidazole (B57391) compound, illustrating the type of data generated in such studies. researchgate.net
| Calculated Parameter | Representative Value | Significance |
| HOMO Energy | -5.98 eV | Indicates electron-donating capacity |
| LUMO Energy | -1.97 eV | Indicates electron-accepting capacity |
| Energy Gap (ΔE) | 4.01 eV | Relates to chemical reactivity and stability |
| Dipole Moment (µ) | 2.50 Debye | Measures molecular polarity |
| Mean Polarizability (α) | 46.18 x 10⁻²⁴ esu | Describes the distortion of electron cloud in an electric field |
| First Hyperpolarizability (β) | 2.65 x 10⁻³⁰ esu | Relates to non-linear optical (NLO) properties |
Molecular Docking Studies for Predicted Ligand-Target Interactions in Biological Systems
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. This method is crucial for rational drug design and for identifying potential biological targets.
For the this compound scaffold, docking studies would involve placing the molecule into the active site of various known drug targets to estimate its binding affinity and analyze its interaction profile. The benzoxazole (B165842), pyridine, and amine moieties are capable of forming various non-covalent interactions, including hydrogen bonds, π-π stacking, and hydrophobic interactions, which are key to stable ligand-protein binding.
Studies on structurally similar compounds have identified several potential protein families as targets. For example, derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine have been investigated as potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), which are important targets in cancer therapy. nih.govacs.org Other related benzoxazole derivatives have been designed as inhibitors of G-protein-coupled receptor kinases (GRK-2 and -5), which are targets for cardiovascular disease. nih.gov These studies provide a basis for selecting potential targets for docking studies of this compound.
The following table summarizes potential biological targets for this class of compounds, based on research into analogous structures.
| Potential Protein Target | Therapeutic Area | Key Interactions Observed in Analogs |
| Cyclin-Dependent Kinases (CDK2, CDK4, CDK6) | Oncology | Hydrogen bonding with backbone residues in the hinge region. nih.govacs.org |
| G-Protein-Coupled Receptor Kinases (GRK-2, GRK-5) | Cardiovascular Disease | Interactions within the catalytic domain, guided by the benzoxazole scaffold. nih.gov |
| Human Neutrophil Elastase | Inflammatory Diseases | Binding within the serine protease active site. researchgate.netnih.gov |
| V600E-mutant BRAF Kinase | Oncology | Interactions involving the pyrimidine (B1678525) and benzimidazole rings of the inhibitor. mdpi.com |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior
While molecular docking provides a static picture of ligand-protein interactions, Molecular Dynamics (MD) simulations offer a dynamic view, revealing the conformational flexibility of the ligand and the stability of its binding pose over time.
For this compound, MD simulations can be performed on the molecule alone in a solvent to explore its preferred conformations or on the ligand-protein complex obtained from docking to assess the stability of the predicted interactions. These simulations calculate the trajectory of atoms and molecules over time, providing insights into the dynamic behavior of the system.
Key aspects that can be analyzed include:
Binding Stability: When simulating a ligand-protein complex, parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are monitored. A stable RMSD for the ligand within the binding site suggests a stable binding mode.
Interaction Persistence: MD simulations allow for the analysis of the persistence of key interactions (like hydrogen bonds) identified in docking studies. This helps to confirm which interactions are most crucial for binding affinity. Studies on CDK4 inhibitors have used MD simulations to reveal the key residues involved in stable interactions. nih.gov
Elucidation of Reaction Mechanisms and Energy Profiles through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, mapping out energy profiles, and identifying transition states and intermediates. This is particularly valuable for multi-step organic syntheses.
The synthesis of this compound and its derivatives can be studied computationally to understand the reaction pathways. For instance, the formation of the benzoxazole ring, typically via condensation of a 2-aminophenol (B121084) with a carboxylic acid derivative or nitrile, can be modeled. DFT calculations are used to compute the energies of reactants, products, intermediates, and transition states along a proposed reaction coordinate.
A study on the formation of imidazole (B134444) derivatives from benzoxazole methanimines demonstrated a mechanism involving the nucleophilic attack and subsequent opening of the benzoxazole ring. mdpi.comresearchgate.net Such a ring-opening/ring-closing cascade could be relevant in side reactions or further transformations of the target compound. Computational studies can clarify the feasibility of such pathways by calculating the activation energies. In other complex multi-component reactions leading to similar heterocyclic systems, DFT has been used to evaluate multiple possible mechanistic pathways to determine the most energetically favorable route and identify the rate-determining step. researchgate.net
A hypothetical energy profile for a key reaction step, such as the cyclization to form the oxazole (B20620) ring, could be constructed computationally.
| Reaction Coordinate | Species | Relative Energy (kcal/mol) | Description |
| 1 | Reactants | 0 | Starting materials (e.g., 2-aminophenol derivative + pyridine-2-carboxaldehyde) |
| 2 | Transition State 1 (TS1) | +15 | Formation of tetrahedral intermediate |
| 3 | Intermediate | -5 | Tetrahedral intermediate |
| 4 | Transition State 2 (TS2) | +25 | Dehydration step (Rate-determining) |
| 5 | Products | -20 | Final benzoxazole product |
Prediction and Analysis of Photophysical Parameters
The extended π-conjugated system of this compound suggests it may possess interesting photophysical properties, such as fluorescence. Computational methods, especially TD-DFT, are widely used to predict and analyze these properties.
These calculations can predict:
Absorption and Emission Wavelengths: TD-DFT can calculate the energies of vertical electronic excitations, corresponding to the maximum absorption wavelength (λ_max). By optimizing the geometry of the first excited state, the emission wavelength can also be predicted, providing information about the Stokes shift.
Quantum Yield and Lifetime: While direct calculation is complex, analysis of the nature of the electronic transitions (e.g., n→π* vs. π→π*) and the energy difference between singlet and triplet states can provide qualitative insights into the fluorescence efficiency.
Charge Transfer Character: Analysis of the molecular orbitals involved in the main electronic transition (typically the HOMO→LUMO transition) can reveal its character. For many fluorescent dyes, this transition involves intramolecular charge transfer (ICT), where electron density moves from a donor part of the molecule to an acceptor part upon excitation. Studies on fluorescent oxazolo[4,5-b]pyridine (B1248351) derivatives have shown that their fluorescence has a strong charge transfer character. researchgate.net The introduction of electron-donating (like the -NH₂) and electron-withdrawing groups can be used to tune these properties, a phenomenon that has been explored in related benzothiazole (B30560) systems. mdpi.com
Photophysical Properties and Optoelectronic Applications
Absorption and Emission Characteristics of the Chromophore
The chromophore of 2-(Pyridin-2-yl)benzo[d]oxazol-4-amine and related pyridyl-benzoxazole derivatives exhibits distinct absorption and emission spectra. The absorption profile is typically characterized by intense bands in the ultraviolet (UV) region, corresponding to π-π* electronic transitions within the conjugated aromatic system. The introduction of electron-donating groups (like the amino group) and electron-withdrawing groups can influence the position of these absorption maxima. researchgate.net
The fluorescence emission is a key feature of this class of compounds. Upon excitation, these molecules often display strong fluorescence. For instance, related oxazolo[4,5-b]pyridine (B1248351) derivatives show emission maxima that are sensitive to the substituents on the phenyl ring. researchgate.net The emission spectra of these compounds can be broad and structured, and their characteristics are highly dependent on the molecular environment.
Table 1: Illustrative Photophysical Data for Related Oxazole (B20620) Derivatives
| Compound | Absorption Max (nm) | Emission Max (nm) | Solvent |
|---|---|---|---|
| 2-Phenyl-oxazolo[4,5-b] pyridine (B92270) (P1) | ~330 | ~380 | Acetonitrile |
| 6-Bromo-2-(4-N,N-diethylaminophenyl)oxazolo[4,5-b]pyridine (P3) | ~390 | ~480 | Acetonitrile |
This table presents data for structurally related compounds to illustrate general trends for the oxazolo-pyridine chromophore, as detailed in reference researchgate.net.
Mechanisms of Excited State Intramolecular Proton Transfer (ESIPT) and Tautomerism
A significant photophysical process in molecules with appropriate proton donor and acceptor sites is Excited State Intramolecular Proton Transfer (ESIPT). nih.govresearchgate.net This process involves the transfer of a proton within the molecule upon photoexcitation, leading to the formation of a transient tautomer. This phototautomer then relaxes to its ground state, often emitting light at a much longer wavelength than the normal fluorescence, resulting in a large Stokes shift. nih.govresearchgate.net
The general ESIPT mechanism follows a four-step cycle:
Photoexcitation from the ground state (Enol form) to the excited state.
Ultrafast proton transfer in the excited state to form the excited Keto tautomer.
Radiative decay from the excited Keto tautomer, producing a large Stokes-shifted fluorescence.
Reverse proton transfer in the ground state to regenerate the initial Enol form. nih.gov
While direct studies on this compound are not specified, the structural motif is conducive to ESIPT if a proton-donating group is present, such as a hydroxyl group adjacent to the pyridine or oxazole nitrogen atoms. For example, ESIPT has been extensively studied in related compounds like 3-hydroxy-2-(pyridin-2-yl)-4H-chromen-4-one, where proton transfer occurs from the hydroxyl group to either the carbonyl oxygen or the pyridyl nitrogen. nih.gov Similarly, keto-enol tautomerism is a known phenomenon in many benzoxazolyl molecular architectures. researchgate.net The amino group in this compound could potentially participate in or influence such proton transfer dynamics, though specific investigations are required.
Fluorescence Phenomena: Quantum Yields, Stokes Shifts, and Solvatochromism
The fluorescence of pyridyl-benzoxazole derivatives is characterized by several key parameters, including quantum yield, Stokes shift, and solvatochromism.
Fluorescence Quantum Yield (ΦF): This value represents the efficiency of the fluorescence process. Unsubstituted pyridin-2-amine itself can have a high quantum yield, suggesting that the aminopyridine scaffold is a promising base for fluorescent molecules. nih.govedinst.com For complex derivatives, the quantum yield can vary dramatically depending on the substituents and the solvent environment. nih.gov For example, some heterocyclic compounds bearing benzothiazole (B30560) units display remarkably high fluorescence quantum yields. researchgate.net
Stokes Shift: This is the difference in energy (or wavelength) between the maxima of the absorption and emission spectra. Compounds exhibiting ESIPT are known for their exceptionally large Stokes shifts. researchgate.net Even without ESIPT, significant Stokes shifts can be observed in these molecules due to intramolecular charge transfer (ICT) character, where the electron distribution changes significantly between the ground and excited states. researchgate.net
Solvatochromism: This refers to the change in the color of absorption or emission upon changing the polarity of the solvent. The emission wavelengths of oxazol-5-one derivatives, for instance, are very sensitive to solvent polarity and are red-shifted in more polar solvents. researchgate.net This phenomenon is often linked to a larger dipole moment in the excited state compared to the ground state. Lippert-Mataga analysis is commonly used to correlate the Stokes shift with solvent polarity, providing insights into the change in dipole moment upon excitation. researchgate.net
Table 2: Example of Solvatochromism in a Related Compound (P2)
| Solvent | Absorption Max (nm) | Emission Max (nm) |
|---|---|---|
| Cyclohexane | 368 | 408 |
| Diethyl ether | 375 | 432 |
| Acetonitrile | 380 | 460 |
Data illustrates the red-shift in emission with increasing solvent polarity for 2-(4-N,N-diethylaminophenyl)oxazolo[4,5-b]pyridine, as described in reference researchgate.net.
Development and Characterization of Fluorescent Sensors and Probes (e.g., for Metal Ions)
The presence of nitrogen atoms in the pyridine and benzoxazole (B165842) rings makes this compound and its derivatives excellent candidates for use as fluorescent chemosensors, particularly for metal ions. mdpi.com The nitrogen atoms can act as binding sites, and the coordination of a metal ion can cause a significant change in the compound's fluorescence properties (either enhancement or quenching). mdpi.com
Research on related pyridine derivatives has demonstrated their effectiveness in detecting toxic heavy metal ions. mdpi.com One study showed that a specific pyridine derivative could selectively detect Cr²⁺, Co²⁺, and Cu²⁺ in acetonitrile/water mixtures, with the binding of these cations leading to a notable deviation in fluorescence intensity. mdpi.com The chelating power is attributed to the nitrogen atoms of the pyridine moieties acting as donors. mdpi.com The unique response to different metal ions allows for the development of sensors that can identify specific cations in a sample. mdpi.com
Potential as Functional Materials in Organic Electronics, Spintronics, and Dye Lasers
The robust photophysical properties of pyridyl-benzoxazole compounds suggest their potential for use in advanced functional materials.
Organic Electronics: Molecules with high fluorescence quantum yields and tunable emission colors are highly sought after for Organic Light-Emitting Diodes (OLEDs). Pyridine-3,5-dicarbonitrile scaffolds, for example, have been used to create efficient blue-emitting materials for OLEDs. nih.gov The charge-transporting and fluorescent properties of the this compound core could be harnessed for similar applications.
Spintronics: While direct applications in spintronics are not detailed, materials with well-defined electronic states and potential for manipulation through external stimuli are of interest to this field. Further research would be needed to explore the magnetic and spin-related properties of this compound.
Dye Lasers: Compounds from the oxazole family are well-known for their use as laser dyes. sci-hub.senih.govresearchgate.net Molecules like 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBOT) and 1,4-Bis(5-phenyl-2-oxazolyl)benzene (POPOB) have been successfully incorporated into solid-state matrices to create dye lasers. nih.govresearchgate.net These materials exhibit high quantum yields and good photostability, which are critical requirements for laser dyes. nih.gov Given its structural similarities, this compound could potentially function as a gain medium in dye laser systems.
Mechanistic Studies of Chemical Transformations and Excited State Processes
Detailed Reaction Mechanism Elucidation in Syntheses (e.g., Cyclization, Dimerization, Smiles Rearrangement)
The synthesis of the 2-(pyridin-2-yl)benzoxazole core typically involves the condensation and subsequent cyclization of a 2-aminophenol (B121084) derivative with a pyridine-2-carboxylic acid derivative. A common and illustrative pathway is the reaction between 2,4-diaminophenol (B1205310) and picolinic acid or its activated forms (e.g., acid chloride, ester).
The reaction mechanism generally proceeds through the following key steps:
Amide Formation: The more nucleophilic amino group of the 2-aminophenol derivative attacks the carbonyl carbon of the pyridine-2-carboxylic acid derivative. This step forms an intermediate N-(2-hydroxyphenyl)picolinamide.
Intramolecular Cyclization: Under acidic or thermal conditions, the hydroxyl group of the phenol (B47542) attacks the amide carbonyl carbon. This intramolecular nucleophilic attack is a critical cyclization step.
Dehydration: The resulting tetrahedral intermediate then eliminates a molecule of water to form the stable, aromatic benzoxazole (B165842) ring.
A plausible reaction mechanism for the formation of a 2-substituted benzoxazole is detailed below. Initially, an amide is activated, for instance by triflic anhydride (B1165640) (Tf₂O), to form a highly electrophilic intermediate. A 2-aminophenol then acts as a nucleophile, attacking the activated amide. This is followed by an intramolecular cyclization and subsequent elimination to yield the final benzoxazole product. nih.gov
Table 1: Proposed Mechanistic Steps in Benzoxazole Synthesis
| Step | Description | Intermediate Type |
| 1 | Activation of a carboxylic acid or derivative (e.g., tertiary amide with Tf₂O). | Activated amide/amidinium salt |
| 2 | Nucleophilic attack by the amino group of 2-aminophenol. | Tetrahedral addition intermediate |
| 3 | Intramolecular cyclization via attack from the phenolic hydroxyl group. | Dihydrobenzoxazole-type intermediate |
| 4 | Elimination of a leaving group (e.g., water) to form the aromatic ring. | 2-Substituted Benzoxazole |
This table is a generalized representation based on common benzoxazole synthesis mechanisms.
Alternative synthetic strategies, such as the Smiles rearrangement , have also been employed for the synthesis of related aminobenzoxazoles. nih.gov This intramolecular nucleophilic aromatic substitution could potentially be adapted for the synthesis of isomers or derivatives of the target compound. The process involves the activation of a precursor, followed by the rearrangement of an aryl group to form the desired product. nih.gov
Investigation of Excited State Proton Transfer Dynamics
Molecules containing both a proton-donating group (like a hydroxyl group) and a proton-accepting group (like a pyridine (B92270) nitrogen) in close proximity often exhibit Excited State Intramolecular Proton Transfer (ESIPT). While direct studies on 2-(Pyridin-2-yl)benzo[d]oxazol-4-amine are not extensively documented in the provided context, the photophysical behavior of structurally analogous compounds provides significant insight into the potential ESIPT dynamics of this molecule.
Upon absorption of light, the molecule is promoted from its ground electronic state (S₀) to an excited state (S₁). In this excited state, the acidity and basicity of the functional groups can change dramatically. For a related compound, 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine, a clear ESIPT emission is observed, particularly in non-polar solvents. This suggests the formation of a transient keto-tautomer in the excited state, which then emits light at a longer wavelength (a large Stokes shift) before relaxing back to the ground state.
The process can be summarized as:
Excitation: The stable enol form absorbs a photon and is excited.
ESIPT: In the excited state, a proton is rapidly transferred from the donor to the acceptor, forming an excited keto-tautomer.
Emission/Relaxation: The keto-tautomer fluoresces, emitting a photon and returning to its ground state.
Reverse Transfer: A rapid back-proton transfer in the ground state regenerates the initial enol form.
The amino group at the 4-position of the benzoxazole ring is expected to influence the electronic properties of the system and, consequently, the ESIPT process. Its electron-donating nature could affect the energy levels of the excited states and the quantum yield of the fluorescence.
Redox Chemistry and Electrochemical Behavior
The redox properties of this compound are of interest for its potential applications in electronic materials and as a ligand in redox-active metal complexes. The electrochemical behavior is dictated by the constituent aromatic systems: the pyridine ring, the benzoxazole core, and the amino substituent.
Studies on related benzoxazole derivatives using techniques like cyclic voltammetry (CV) have shed light on their electrochemical characteristics. For instance, the electrochemical behavior of N-(2-benzylbenzoxazol-5-yl)benzamide and its nitro-substituted derivatives has been investigated in dimethylsulfoxide (DMSO). researchgate.net These studies typically reveal reduction and oxidation potentials associated with the benzoxazole core and its substituents.
In a closely related system, a pyridinium-benzoxazole monomer, cyclic voltammetry revealed two distinct redox processes. acs.org The data from this study can serve as a valuable reference for predicting the behavior of this compound.
Table 2: Electrochemical Data for a Related Pyridinium-Benzoxazole Monomer
| Process | E₁/₂ (V vs Ag/AgNO₃) |
| Oxidation | -1.05 |
| Reduction | -1.83 |
Data sourced from a study on 4-(benzoxazol-2-yl)-1-(4-vinyl benzyl)pyridinium chloride in 0.1 M TBAPF₆ in CH₃CN. acs.org
The benzoxazole moiety can be electrochemically synthesized, indicating its stability under certain redox conditions. rsc.orgrsc.org The electrochemical synthesis of 2-arylbenzoxazoles has been shown to proceed via an ECCE (electron transfer, chemical reaction, chemical reaction, electron transfer) mechanism, which involves the oxidation of a catechol derivative, followed by imine formation, cyclization, and a final oxidation step to form the aromatic benzoxazole. rsc.org This highlights the accessibility of different oxidation states for the benzoxazole precursor system. The amino group on the target molecule would likely lower the oxidation potential, making it more susceptible to electrochemical oxidation compared to an unsubstituted analogue.
Investigation of Biological Activity and Mechanistic Insights in Vitro and in Silico
Antimicrobial Activity Profile and Proposed Cellular Mechanisms
While specific studies on the antimicrobial activity of 2-(Pyridin-2-yl)benzo[d]oxazol-4-amine are limited, the broader class of benzoxazole (B165842) and pyridine (B92270) derivatives has demonstrated significant antimicrobial potential. The proposed mechanisms often involve the disruption of microbial cell membranes or interference with essential enzymatic processes.
Antibacterial Spectrum and Efficacy
Research into the antibacterial properties of 2-substituted benzoxazoles has shown a wide spectrum of activity. Synthetic benzoxazole derivatives have been effective against both Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis, and Gram-negative bacteria, including Pseudomonas aeruginosa. mdpi.com The structure-activity relationship (SAR) studies of these compounds indicate that the nature and position of substituents on the benzoxazole core are critical for their antibacterial potency. mdpi.com For instance, certain derivatives with a 4-(piperidinethoxy)phenyl unit at the 2-position have shown pronounced activity against P. aeruginosa and E. faecalis. mdpi.com While direct data for this compound is not available, the presence of the pyridinyl moiety, a known pharmacophore in other antibacterial agents, suggests potential efficacy that warrants further investigation. Ruthenium complexes incorporating the similar 2-pyridin-2-yl-1H-benzimidazole ligand have demonstrated anti-biofilm activity against P. aeruginosa, suggesting that this core structure can be a valuable component in developing antibacterial agents. nih.gov
Antifungal Efficacy
Studies on derivatives of 2-(pyridin-2-yl)benzo[d]oxazole have provided insights into their potential as antifungal agents. A series of N-(2-(pyridin-2-yl)benzo[d]oxazol-5-yl) amides, which are structurally very similar to the title compound, have been synthesized and evaluated for their antifungal activity. nih.gov Although specific efficacy data from this study is not detailed here, the investigation of these closely related compounds suggests that the 2-(pyridin-2-yl)benzo[d]oxazole scaffold is a promising framework for the development of new antifungal drugs. The broader class of benzoxazole derivatives has been shown to exhibit fungistatic activity against various Candida species. nih.gov The mechanism of action for some antifungal benzoxazoles is thought to involve the disruption of the fungal cell membrane. researchgate.net
Anti-Inflammatory Activity Pathways (In Vitro Models)
The anti-inflammatory potential of compounds containing the benzoxazole scaffold has been investigated through various in vitro models. While specific data for this compound is not available in the reviewed literature, related benzoxazole derivatives have been shown to exhibit anti-inflammatory effects.
One of the primary mechanisms explored is the inhibition of key inflammatory mediators. For example, certain 2-(2-arylphenyl)benzoxazole derivatives have been identified as selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade. acs.org Furthermore, other benzoxazolone derivatives have demonstrated anti-inflammatory activity by inhibiting the production of interleukin-6 (IL-6), a pro-inflammatory cytokine. mdpi.com These compounds were found to act as inhibitors of the myeloid differentiation protein 2 (MD2), which is involved in the lipopolysaccharide (LPS) signaling pathway of the Toll-like receptor 4 (TLR4). Given these findings, it is plausible that this compound may exert anti-inflammatory effects through similar pathways, a hypothesis that requires direct experimental validation.
Kinase Inhibition Studies and Selectivity Profiles
The inhibition of protein kinases is a significant area of drug discovery, and the 2-(pyridin-2-yl)benzoxazole scaffold has been explored for its potential in this domain.
G-Protein-Coupled Receptor Kinase (GRK) Inhibition
While direct studies on this compound are not available, a class of compounds based on a closely related scaffold, 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine, has been identified as a novel hit for the inhibition of G-protein-coupled receptor kinase-2 (GRK2) and GRK5. nih.gov These kinases are implicated in cardiovascular diseases, making their inhibitors potential therapeutic agents. Structural modifications of the parent benzoxazole scaffold have been shown to yield potent inhibitory activities towards GRK2 and GRK5. nih.gov This suggests that the benzoxazole-pyridine core structure is a viable starting point for the design of selective GRK inhibitors. The inhibition of GRKs can potentiate the signaling of G-protein-coupled receptors, which has therapeutic implications in various conditions, including those involving the glucagon-like peptide-1 (GLP-1) receptor. nih.gov
Mitogen- and Stress-Activated Kinase (MSK) Inhibition
Mitogen- and Stress-Activated Kinase 1 (MSK1) is a nuclear kinase involved in the inflammatory response, making it a therapeutic target for inflammatory diseases. A screening of a library of low molecular weight compounds identified 6-phenylpyridin-2-yl guanidine (B92328) as a starting hit for the development of new MSK1 inhibitors. nih.gov Although this compound is structurally different from this compound, it shares the pyridinyl moiety, which is a key component. Derivatives of this hit, such as 2-aminobenzimidazoles, have shown potent inhibition of MSK1 activity and the release of IL-6 in inflammatory conditions in vitro. nih.gov While direct evidence is lacking, the presence of the pyridine ring in this compound suggests that it could be a scaffold for designing MSK1 inhibitors, though this requires further investigation.
Cyclin-Dependent Kinase (CDK) Inhibition
While various compounds incorporating a pyridin-2-yl amine scaffold have been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), specific data detailing the CDK inhibitory activity of this compound is not extensively available in the current body of research. The development of dual inhibitors, such as 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives for CDK6 and CDK9, highlights the relevance of the pyridine moiety in designing CDK inhibitors. nih.gov Similarly, 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been identified as highly potent and selective inhibitors of CDK4 and CDK6. acs.org However, direct enzymatic assays or binding studies for this compound against specific CDKs are not detailed in the available literature.
Enzyme Inhibition Assays (e.g., Inosine 5′-Monophosphate Dehydrogenase)
The benzoxazole scaffold is a recognized pharmacophore in the development of inhibitors for Inosine 5′-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. nih.gov IMPDH is a critical target for antimicrobial and antiproliferative agents due to the essential role of guanine nucleotides in DNA and RNA synthesis. nih.govnih.gov
Research into the structure-activity relationship (SAR) of benzoxazole-based IMPDH inhibitors has provided insights relevant to this compound. Studies on prokaryotic IMPDHs demonstrated that molecules featuring a pyridinyl or other small heteroaromatic substituent at the 2-position of the benzoxazole ring exhibited enhanced inhibitory activity. nih.gov This suggests that the pyridin-2-yl group of the title compound is a favorable substitution for IMPDH inhibition. The optimization of benzoxazole scaffolds has led to the discovery of potent and selective inhibitors of pathogenic IMPDH, underscoring the potential of this structural class. rsc.org
Table 1: Structure-Activity Relationship Insights for Benzoxazole-Based IMPDH Inhibitors
| Structural Feature | Position | Impact on IMPDH Inhibition |
|---|---|---|
| Pyridinyl Substituent | 2 | Associated with better activity |
| Small Heteroaromatic Group | 2 | Associated with better activity |
This table is generated based on qualitative structure-activity relationship findings.
Antitumor and Antiproliferative Activity at the Cellular Level (In Vitro)
The benzoxazole core is a constituent of numerous compounds investigated for anticancer properties. researchgate.net Derivatives of this scaffold have been synthesized and evaluated for their antiproliferative effects against a range of human cancer cell lines, including colon, breast, lung, and liver carcinomas. nih.govresearchgate.net For instance, new analogues of the anticancer prodrug Phortress were developed by replacing the benzothiazole (B30560) core with a benzoxazole ring system, and these compounds displayed significant anticancer effects. nih.gov While these findings establish the general potential of the benzoxazole class as antiproliferative agents, specific cytotoxicity data (e.g., IC50 values) for this compound against various cancer cell lines are not specifically documented in the reviewed literature.
Apoptosis, or programmed cell death, is a key mechanism targeted by many anticancer agents. While related heterocyclic compounds have been shown to induce apoptosis, specific studies detailing the ability of this compound to induce apoptosis or modulate the activity of caspases have not been identified. The role of caspases, such as caspase-2, is complex, involving both apoptotic and non-apoptotic functions like autophagy, but its specific modulation by this compound remains uncharacterized. nih.gov
The Bcl-2 family of proteins, which includes the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax, are critical regulators of the mitochondrial pathway of apoptosis. nih.govfrontiersin.org The balance between these proteins can determine cell fate, and disruption of this balance is a common strategy for anticancer drug action. frontiersin.org However, there is no specific research available that describes the effect of this compound on the expression levels or interaction of Bcl-2 and Bax proteins in cancer cells.
Anti-Fibrotic Mechanisms in Cellular Models (e.g., Hepatic Stellate Cells)
Liver fibrosis is characterized by the excessive accumulation of extracellular matrix proteins, a process in which hepatic stellate cells (HSCs) play a central role upon activation. nih.govresearchgate.net Therapeutic strategies often aim to inhibit the activation of HSCs. nih.govnih.gov Although various natural and synthetic compounds are being investigated for their anti-fibrotic effects through modulation of HSCs, there are currently no available studies that specifically examine the anti-fibrotic mechanisms of this compound in cellular models of fibrosis.
In Silico Pharmacokinetics and Pharmacophore Modeling
In silico methods, including the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties and pharmacophore modeling, are valuable tools in drug discovery. researchgate.netresearchgate.net Such computational studies have been applied to various benzoxazole derivatives to assess their drug-likeness and to identify key structural features responsible for their biological activity. researchgate.net These analyses help in understanding the potential interactions of a compound with its biological target. However, specific in silico pharmacokinetic predictions or pharmacophore models for this compound have not been reported in the accessible literature.
Coordination Chemistry and Metal Complexation
Ligand Properties and Metal Chelation Characteristics (e.g., Pyridyl Nitrogen and Oxazole (B20620) Oxygen/Nitrogen)
Based on its molecular structure, 2-(Pyridin-2-yl)benzo[d]oxazol-4-amine is expected to act as a chelating ligand, capable of binding to a metal ion through multiple donor atoms. The primary coordination sites are predicted to be the nitrogen atom of the pyridine (B92270) ring and one of the heteroatoms from the benzoxazole (B165842) ring, likely the nitrogen atom, forming a stable five- or six-membered chelate ring.
The benzoxazole moiety presents two potential donor atoms: the nitrogen and the oxygen. In many analogous 2-substituted benzoxazole and benzimidazole (B57391) ligands, the imine-type nitrogen atom is the preferred coordination site in conjunction with another donor group to form a chelate ring. Coordination through the oxazole oxygen is less common but cannot be entirely ruled out. The presence of the amino group at the 4-position of the benzoxazole ring could influence the electronic properties of the ligand and potentially its coordination behavior, though direct participation of the amino nitrogen in chelation with the pyridyl nitrogen is sterically unlikely.
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes with this compound would likely follow standard coordination chemistry procedures. A typical synthetic route would involve the reaction of the ligand with a suitable metal salt (e.g., chlorides, nitrates, or acetates of transition metals such as Cu(II), Zn(II), Ni(II), Co(II), Ru(II), or Ir(III)) in an appropriate solvent, such as ethanol, methanol, or acetonitrile. The reaction may require heating under reflux to facilitate complex formation.
The resulting metal complexes could be characterized by a variety of analytical techniques:
Elemental Analysis: To determine the empirical formula of the complex and the ligand-to-metal ratio.
Infrared (IR) Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of the C=N (pyridine and oxazole) and C-O-C bonds upon complexation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy would provide detailed information about the structure of the complex in solution.
X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of the metal complex, including bond lengths, bond angles, and the coordination geometry around the metal center.
Spectroscopic and Photophysical Properties of Metal Chelates
The metal complexes of this compound are anticipated to exhibit interesting spectroscopic and photophysical properties, largely influenced by the nature of the metal ion and the ligand's electronic structure.
UV-Vis Absorption Spectroscopy: The electronic absorption spectra of the complexes would likely show bands corresponding to intra-ligand (π-π*) transitions and, depending on the metal ion, metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. These charge transfer bands are often sensitive to the solvent polarity and the coordination environment.
Luminescence Spectroscopy: Many metal complexes with aromatic heterocyclic ligands are luminescent. Upon excitation, the metal chelates of this compound could exhibit fluorescence or phosphorescence. The emission properties, such as the emission wavelength, quantum yield, and lifetime, would be highly dependent on the coordinated metal ion. For instance, complexes with d¹⁰ metal ions like Zn(II) often exhibit ligand-based fluorescence, while complexes with heavy metal ions like Ru(II) or Ir(III) are known to display phosphorescence due to enhanced spin-orbit coupling.
Applications of Metal Complexes (e.g., in Luminescent Sensing)
Given the predicted luminescent properties, metal complexes of this compound could have potential applications as luminescent materials. One promising area is in the development of luminescent sensors . The luminescence of these complexes might be sensitive to the presence of specific analytes, such as metal ions, anions, or small molecules. This sensitivity could manifest as a change in the emission intensity (quenching or enhancement) or a shift in the emission wavelength upon interaction with the target analyte. This "turn-on" or "turn-off" fluorescent response forms the basis of chemosensors.
For example, if the ligand or its metal complex has a specific binding site for a particular ion, the coordination of this ion could perturb the electronic structure of the complex, leading to a detectable change in its photophysical properties. The inherent fluorescence of the ligand, potentially enhanced or modified upon complexation, makes it a promising scaffold for the design of such sensors.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of Structural Modifications on Biological Efficacy and Selectivity
The biological activity of the 2-(pyridin-2-yl)benzoxazole scaffold is profoundly influenced by the nature and position of substituents on both the benzoxazole (B165842) and pyridine (B92270) rings. Research into related compounds has established that the substituents at the 2- and 5-positions of the benzoxazole core are particularly critical for modulating biological potency. mdpi.com
Derivatives of the closely related 3-(benzo[d]oxazol-2-yl)-5-(pyrazol-4-yl)pyridin-2-amine scaffold have been identified as potent inhibitors of G-protein-coupled receptor kinase 2 (GRK2) and GRK5, which are therapeutic targets for cardiovascular disease. nih.gov SAR studies on this series revealed that introducing substituents onto the benzoxazole ring significantly impacts inhibitory activity. For instance, the placement of a fluorine atom at the 6-position of the benzoxazole ring led to a notable increase in potency against both GRK2 and GRK5. Further modifications, such as the introduction of a 6-methoxy or a 6-chloro group, also resulted in potent dual inhibitors. nih.gov This suggests that the electronic properties and size of the substituent at this position are key determinants of binding affinity.
The amine group, analogous to the 4-amine in the title compound, is also a critical pharmacophoric feature. In the pyridin-2-amine series, this group is essential for interaction with the kinase hinge region. nih.gov While specific SAR data for the 4-amino position on the 2-(pyridin-2-yl)benzoxazole core is limited, studies on (5 or 6)-amino-2-(substituted phenyl)benzoxazole derivatives have shown that the presence and position of the amino group can influence cytotoxic activity against cancer cell lines. nih.gov This highlights the importance of the amino group's location in directing biological effects.
Furthermore, the pyridine ring itself is a key element for activity. In various kinase inhibitors, the nitrogen atom of the pyridine ring often forms crucial hydrogen bonds within the ATP-binding pocket of the enzyme. Modifications to the pyridine ring, such as the introduction of substituents or its replacement with other heterocycles, can drastically alter both potency and selectivity. nih.gov For example, in a series of pyrazolo[1,5-a]pyrimidin-7-amines, the 2-pyridinemethanamine side chain was found to be optimal for anti-mycobacterial activity. semanticscholar.org
| Compound Series | Modification | Impact on Biological Efficacy |
|---|---|---|
| 3-(Benzoxazol-2-yl)pyridin-2-amine Derivatives | Unsubstituted Benzoxazole | Baseline GRK2/GRK5 Inhibition |
| 6-Fluoro on Benzoxazole | Increased potency against GRK2 and GRK5 | |
| 6-Methoxy on Benzoxazole | Potent dual inhibition of GRK2/GRK5 | |
| 6-Chloro on Benzoxazole | Maintained potent dual inhibition |
Correlation of Molecular Structure with Photophysical Characteristics
The photophysical properties of 2-(pyridin-2-yl)benzoxazole derivatives are dictated by the interplay of the electron-donating and electron-accepting moieties within the molecule. The benzoxazole core, combined with a pyridine substituent, creates a donor-π-acceptor (D-π-A) or acceptor-donor-acceptor (A-D-A) system that is sensitive to its electronic and environmental surroundings. beilstein-journals.org
The introduction of an amino group, a strong electron-donating group, at the 4-position of the benzoxazole ring is expected to significantly influence the molecule's absorption and emission spectra. In analogous systems, such as 2-(4'-amino-2'-hydroxyphenyl)-1H-imidazo-[4,5-c]pyridine, the amino group facilitates an intramolecular charge transfer (ICT) process upon photoexcitation. nih.gov This ICT character often leads to a large Stokes shift and solvatochromism, where the emission wavelength is highly dependent on solvent polarity. nih.gov
The position of the nitrogen atom in the pyridine ring also plays a role. Studies on oxazolo[4,5-b]pyridine (B1248351) derivatives, a structurally isomeric system, have shown that the fluorescence behavior is strongly influenced by substituents on the fused ring system. researchgate.net The introduction of electron-donating or electron-withdrawing groups can alter the ground and excited state dipole moments, leading to shifts in emission wavelengths. researchgate.net For 2-(pyridin-2-yl)benzo[d]oxazol-4-amine, the pyridine nitrogen can act as a protonation site, which would dramatically alter the photophysical properties by changing the electron-accepting nature of the ring. researchgate.net
Furthermore, the potential for excited-state intramolecular proton transfer (ESIPT) exists in related benzoxazole structures, particularly those with a hydroxyl group adjacent to the azole nitrogen. researchgate.net While the 4-amino group is not directly involved in ESIPT, its electronic influence on the benzoxazole system could modulate proton transfer processes in derivatives that do contain a proton-donating group, thereby providing a mechanism to tune dual emission properties. nih.gov
| Structural Feature | Predicted Impact on Photophysical Characteristic | Underlying Principle |
|---|---|---|
| 4-Amino Group (Electron Donor) | Red-shift in absorption/emission; potential for solvatochromism | Enhances Intramolecular Charge Transfer (ICT) nih.gov |
| Pyridine Ring (Electron Acceptor) | Establishes a D-π-A system, contributing to fluorescence | ICT from amino-benzoxazole to pyridine |
| Protonation of Pyridine Nitrogen | Blue-shift in emission; potential fluorescence quenching | Increases electron-accepting strength, altering energy levels researchgate.net |
| Substitution on Pyridine/Benzoxazole Rings | Tunable emission wavelengths and quantum yields | Modulation of the energy of HOMO/LUMO orbitals beilstein-journals.org |
Rational Design and Optimization Strategies for Enhanced Performance
The rational design of novel agents based on the this compound scaffold leverages the SAR and SPR insights to optimize molecules for specific biological targets or photophysical applications.
For therapeutic applications, particularly as kinase inhibitors, a structure-based drug design approach is highly effective. nih.gov This strategy involves using the crystal structure of the target protein to guide modifications. Key design principles include:
Hinge-Binding Motif: The pyridin-2-amine moiety is a well-established hinge-binder in kinases. The N-H of the 4-amine and the pyridine nitrogen can form critical hydrogen bonds with the backbone of the kinase hinge region. Optimization often involves maintaining this core interaction while modifying other parts of the molecule to enhance affinity and selectivity. nih.gov
Exploiting Specific Pockets: Substituents on the benzoxazole ring can be tailored to fit into specific hydrophobic or hydrophilic sub-pockets of the ATP-binding site. As seen in GRK2/5 inhibitors, small electron-withdrawing groups like fluorine at the 6-position can enhance potency by forming favorable interactions. nih.gov Molecular docking simulations can predict these interactions and guide the selection of optimal substituents.
Improving Physicochemical Properties: Rational design also focuses on enhancing drug-like properties. Modifications can be made to improve solubility, permeability, and metabolic stability, which are crucial for oral bioavailability. For instance, replacing a metabolically liable group with a more stable isostere or introducing polar groups to modulate solubility are common optimization strategies. nih.gov
For photophysical applications, such as fluorescent probes, the design strategy focuses on fine-tuning the electronic properties of the molecule.
Tuning Emission Wavelength: The emission color can be systematically shifted by introducing various electron-donating or electron-withdrawing groups onto the benzoxazole or pyridine rings. This allows for the creation of a palette of fluorophores with distinct spectral properties, which is useful for multiplex imaging. beilstein-journals.org
Developing Environment-Sensitive Probes: By enhancing the ICT character of the molecule, derivatives can be designed to be highly sensitive to their local environment. This can be exploited to create probes that report on changes in polarity, viscosity, or the presence of specific analytes.
Enhancing Quantum Yield: Optimization strategies often involve rigidifying the molecular structure to reduce non-radiative decay pathways, thereby increasing the fluorescence quantum yield. This can be achieved by introducing bulky groups that restrict rotational freedom or by incorporating the scaffold into a more constrained ring system.
These rational design strategies, informed by a deep understanding of SAR and SPR, are essential for unlocking the full potential of the this compound scaffold in both medicine and materials science.
Future Directions and Emerging Research Opportunities
Exploration of Novel Catalytic Systems for Sustainable Synthesis
The synthesis of benzoxazole (B165842) derivatives, including 2-(Pyridin-2-yl)benzo[d]oxazol-4-amine, has traditionally relied on methods that are effective but often fall short of modern green chemistry standards. The future of synthesizing this scaffold lies in the development and adoption of novel, sustainable catalytic systems that prioritize environmental benignity, energy efficiency, and waste reduction. mdpi.com
Future research will likely focus on several key areas. First is the expanded use of heterogeneous catalysts, such as manganese-based systems, which can be easily recovered and reused, minimizing metal leaching and simplifying purification processes. rsc.org The development of nanocatalysts, including magnetic solid acids like [Fe3O4@SiO2@Am-PPC-SO3H][HSO4], offers advantages such as high surface area, enhanced reactivity, and stability, allowing for reactions in greener solvents like water. rsc.org Another promising avenue is the use of bio-based and biodegradable catalysts, such as sulfonic acid-bound polyethylene (B3416737) glycol (PEG-SO3H), which is economical, reusable, and effective under mild conditions. researchgate.net
Furthermore, the integration of continuous flow chemistry presents a significant opportunity for sustainable production. rsc.org Flow systems, combined with heterogeneous catalysts, can enable faster, more controlled, and safer synthesis compared to traditional batch procedures, while also minimizing waste. rsc.org The exploration of alternative energy sources like ultrasonication and mechanochemistry, which can significantly reduce reaction times and solvent usage, will also be critical. mdpi.com The goal is to move beyond conventional condensation reactions in harsh acidic conditions towards organometallic-catalyzed and eco-friendly methodologies that offer high yields with minimal environmental impact. mdpi.comresearchgate.net
Table 1: Comparison of Conventional vs. Emerging Sustainable Synthesis Methods for Benzoxazole Scaffolds
| Parameter | Conventional Methods | Emerging Sustainable Methods |
|---|---|---|
| Catalysts | Strong acids (e.g., polyphosphoric acid) | Heterogeneous metal catalysts (e.g., Mn, Pd), nanocatalysts, bio-based catalysts (e.g., PEG-SO3H). rsc.orgrsc.orgresearchgate.net |
| Solvents | High-boiling point organic solvents (e.g., toluene) | Green solvents (e.g., water, cyclopentylmethyl ether), ionic liquids, deep eutectic solvents (DES), or solvent-free conditions. mdpi.comrsc.org |
| Energy Source | Conventional heating (reflux) | Microwave irradiation, ultrasonication, mechanochemistry. mdpi.com |
| Process | Batch processing | Continuous flow systems. rsc.org |
| Waste Profile | Higher waste generation, difficult catalyst recovery | Reduced waste, easier catalyst recycling, improved atom economy. mdpi.com |
Deeper Mechanistic Investigations into Biological Target Interactions (In Vitro)
The this compound scaffold has been identified as a privileged structure in medicinal chemistry, with derivatives showing activity against a range of biological targets. nih.govnih.gov However, a significant opportunity remains for in-depth in vitro studies to elucidate the precise molecular mechanisms governing these interactions. Future research must move beyond primary screening to detailed biochemical and biophysical assays.
For instance, derivatives of the parent scaffold have shown inhibitory activity against G-protein-coupled receptor kinase-2 and -5 (GRK-2, GRK-5), which are targets for cardiovascular disease. nih.gov Future work should employ techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify the binding kinetics (kon/koff rates) and thermodynamics of these interactions. Similarly, where activity against enzymes like α-amylase has been noted for related benzoxazoles, detailed enzyme inhibition assays are needed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). researchgate.net
Structural biology will also be pivotal. Obtaining co-crystal structures of the this compound core or its active analogs bound to their protein targets will provide atomic-level insights into the key binding interactions, such as hydrogen bonds and π-π stacking. researchgate.net This information is invaluable for understanding structure-activity relationships (SAR) and for guiding the rational design of next-generation compounds with improved potency and selectivity. nih.gov Investigating potential off-target effects through broad-panel kinase screening and receptor profiling will also be essential to build a comprehensive understanding of the scaffold's biological activity profile.
Development of Advanced Probes for Cellular and Molecular Imaging (In Vitro)
The inherent fluorescence and metal-chelating properties of the pyridinyl-benzoxazole framework make it an attractive scaffold for the development of advanced probes for in vitro cellular and molecular imaging. Research has already demonstrated the potential of 2-pyridinylbenzoxazole derivatives as ligands for positron emission tomography (PET) imaging of β-amyloid plaques, a hallmark of Alzheimer's disease. houstonmethodist.orgnih.gov
Future efforts should focus on designing and synthesizing novel derivatives of this compound that can function as fluorescent probes for specific cellular components or analytes. This could involve creating probes that exhibit a "turn-on" fluorescent response upon binding to a particular metal ion, protein, or nucleic acid structure. Such probes would be powerful tools for real-time visualization of molecular processes in living cells using techniques like confocal microscopy.
Furthermore, the scaffold can be adapted for multimodal imaging. By incorporating functionalities for chelation of radionuclides (e.g., ¹⁸F, ⁶⁸Ga, ¹¹¹In), new derivatives could serve as agents for both fluorescence microscopy and nuclear imaging (PET or SPECT). houstonmethodist.orgnih.gov This dual capability is highly valuable for correlating in vitro cellular data with in vivo imaging results. The development of targeted probes, where the core scaffold is conjugated to a biomolecule (e.g., an antibody fragment or peptide) that directs it to a specific cellular target like the fibroblast activation protein (FAP), represents another exciting frontier. nih.gov This would enable highly specific imaging of disease-related biomarkers within complex biological samples.
Table 2: Potential Applications of this compound-Based Imaging Probes
| Probe Type | Potential Target | Imaging Modality | Key Research Goal |
|---|---|---|---|
| Fluorescent "Turn-On" Probe | Metal ions (e.g., Zn²⁺, Cu²⁺), reactive oxygen species (ROS) | Fluorescence Microscopy | Real-time tracking of analyte fluctuations in cellular compartments. |
| Radiolabeled Ligand | β-amyloid plaques, tau aggregates | Positron Emission Tomography (PET) | Quantification of pathological protein aggregates in tissue samples. houstonmethodist.org |
| Targeted Multimodal Probe | Cell surface receptors (e.g., FAP), specific enzymes | Correlated Light-Electron Microscopy (CLEM), PET/Fluorescence | High-specificity localization and quantification of disease biomarkers. nih.gov |
Integration of the Scaffold into Advanced Functional Materials
The unique electronic and structural properties of the pyridinyl-benzoxazole core extend its utility beyond biology and into the realm of materials science. The aromatic, rigid nature of the scaffold, combined with the electron-donating and -accepting characteristics of its constituent rings, makes it an excellent building block for advanced functional materials.
A significant emerging opportunity is in the development of organic electronics. For example, a polymer based on a pyridinium-benzoxazole structure has been successfully synthesized and implemented as an anode material in sustainable all-organic batteries. acs.org This material demonstrated high capacity utilization and promising cycling stability, opening the door for further research into optimizing its performance for energy storage systems. acs.org Future work could explore modifying the this compound core to tune its redox potentials, solubility, and polymerizability for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
The scaffold's ability to interact with light also suggests applications in sensor technology and photochromic materials. Derivatives could be designed to exhibit changes in their absorption or emission spectra in response to external stimuli such as pH, temperature, or the presence of specific analytes, forming the basis of novel chemical sensors.
Application of Artificial Intelligence and Machine Learning in Design and Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of molecules based on the this compound scaffold. These computational tools can analyze vast chemical spaces and predict molecular properties far more efficiently than traditional experimental approaches.
One key application is in the development of quantitative structure-activity relationship (QSAR) models. Machine learning algorithms, such as artificial neural networks (ANNs), can be trained on existing experimental data to build models that predict the biological activity of novel, untested derivatives. nih.gov This allows for the in silico screening of large virtual libraries, prioritizing the synthesis of only the most promising candidates and thereby saving significant time and resources. nih.gov
Generative AI models represent another powerful tool. These models can be trained on the structural rules of known active benzoxazoles and then used to design entirely new molecules that retain the core scaffold but possess optimized properties, such as enhanced target affinity, improved selectivity, or better ADME (absorption, distribution, metabolism, and excretion) profiles. Furthermore, AI can be applied to predict synthetic routes, identifying the most efficient and sustainable pathways to produce target molecules, thus linking computational design directly to practical laboratory synthesis.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 2-(Pyridin-2-yl)benzo[d]oxazol-4-amine, and how can reaction conditions be optimized?
- Answer : The compound can be synthesized via condensation of pyridine-2-carboxaldehyde derivatives with 2-aminophenol analogs. For example, using pyrazole-4-carboxaldehydes and 2-aminophenol in ethanol with phosphorus trichloride (PCl₃) at 60°C yields benzo[d]oxazole derivatives . Optimization involves adjusting solvents (e.g., methanol/water mixtures), catalysts (e.g., NH₄Cl), and reaction times to improve yield. Monitoring via TLC or HPLC ensures reaction completion.
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?
- Answer :
- ¹H/¹³C NMR : Pyridin-2-yl protons appear as deshielded signals (δ 8.5–9.0 ppm), while benzo[d]oxazole protons resonate at δ 7.0–8.0 ppm.
- IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and N-H (3300–3500 cm⁻¹) confirm the oxazole and amine groups.
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular weight. Cross-referencing with synthetic intermediates ensures purity .
Q. What solubility properties does this compound exhibit, and how can they inform experimental design?
- Answer : The pyridine and benzoxazole moieties confer moderate polarity. Solubility is higher in polar aprotic solvents (e.g., DMSO, DMF) and lower in water. Pre-solubility testing in ethanol/water mixtures (e.g., 15:1 v/v) is recommended for biological assays. Computational models (e.g., COSMO-RS) can predict solubility profiles using density-functional theory (DFT) .
Advanced Research Questions
Q. How can DFT calculations elucidate the electronic structure and reactivity of this compound?
- Answer : Hybrid functionals (e.g., B3LYP) with gradient corrections and exact-exchange terms provide accurate electronic properties. Key parameters include:
- HOMO-LUMO gaps : Predict charge-transfer behavior.
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites for reactivity studies.
- Solvent effects : Incorporate continuum solvation models (e.g., PCM) to simulate aqueous environments .
Q. What strategies resolve contradictions in experimental vs. computational data for this compound’s reaction mechanisms?
- Answer :
- Mechanistic Validation : Compare DFT-derived transition states with kinetic isotope effects (KIE) or Hammett plots.
- Multi-reference methods : Use CASSCF for systems with strong electron correlation.
- Experimental Cross-checks : Validate computational predictions via trapping intermediates (e.g., using TEMPO) or isotopic labeling .
Q. How can molecular docking studies predict the biological interactions of this compound with target proteins?
- Answer :
- Protein Preparation : Retrieve target structures (e.g., kinases) from PDB; optimize with AMBER force fields.
- Docking Workflow : Use AutoDock Vina or Schrödinger Glide. Prioritize binding poses with hydrogen bonds to pyridin-2-yl nitrogen or benzoxazole oxygen.
- Free Energy Calculations : Apply MM-GBSA to estimate binding affinities. Validate via in vitro assays (e.g., IC₅₀ measurements) .
Q. What crystallographic techniques characterize the solid-state structure of this compound, and how do packing motifs influence stability?
- Answer : Single-crystal X-ray diffraction (SCXRD) with Cu-Kα radiation resolves bond lengths and angles. For example, π-π stacking between pyridin-2-yl and benzoxazole rings enhances thermal stability. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C-H⋯N contacts) .
Q. How do substituents on the pyridine or benzoxazole rings alter the compound’s photophysical properties?
- Answer : Electron-withdrawing groups (e.g., -NO₂) on the benzoxazole ring redshift fluorescence emission via conjugation effects. Time-dependent DFT (TD-DFT) calculations model excited-state behavior. Experimental validation uses UV-Vis and fluorescence spectroscopy in varying solvents .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
